molecular formula C15H15Br2NO2 B12494745 2-benzyl-5,6-dibromohexahydro-1H-isoindole-1,3(2H)-dione

2-benzyl-5,6-dibromohexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12494745
M. Wt: 401.09 g/mol
InChI Key: MYIQOLIVIODDMM-UHFFFAOYSA-N
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Description

2-BENZYL-5,6-DIBROMO-HEXAHYDROISOINDOLE-1,3-DIONE is a compound belonging to the class of isoindole-1,3-dione derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-5,6-DIBROMO-HEXAHYDROISOINDOLE-1,3-DIONE typically involves the condensation of a phthalic anhydride with a primary amine, followed by bromination. One common method involves the reaction of phthalic anhydride with benzylamine to form the intermediate, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-5,6-DIBROMO-HEXAHYDROISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoisoindole oxides, while substitution reactions can produce a variety of functionalized isoindole derivatives .

Scientific Research Applications

2-BENZYL-5,6-DIBROMO-HEXAHYDROISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-BENZYL-5,6-DIBROMO-HEXAHYDROISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its binding affinity to biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZYL-5,6-DIBROMO-HEXAHYDROISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both benzyl and dibromo groups enhances its versatility in synthetic applications and its potential as a bioactive compound .

Properties

Molecular Formula

C15H15Br2NO2

Molecular Weight

401.09 g/mol

IUPAC Name

2-benzyl-5,6-dibromo-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C15H15Br2NO2/c16-12-6-10-11(7-13(12)17)15(20)18(14(10)19)8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2

InChI Key

MYIQOLIVIODDMM-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC(C1Br)Br)C(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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